molecular formula C11H9N3O2 B610121 Pirquinozol CAS No. 65950-99-4

Pirquinozol

Cat. No. B610121
Key on ui cas rn: 65950-99-4
M. Wt: 215.21 g/mol
InChI Key: XLUKOGNIEDDIMV-UHFFFAOYSA-N
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Patent
US04076818

Procedure details

1.28 g (0.005 mole) of 5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester prepared as described in Example 2A is suspended in 100 ml of dichloromethane and treated with 7.9 ml (0.011 mole) of 20% di-isobutylaluminum hydride (Dibal). The resultant yellow solution is stirred at room temperature for 45 minutes, 2.0 ml (0.003 M) of Dibal solution is added and stirring continued for 17 hours.
Name
5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:18]=[C:17]2[N:8]([C:9](=[O:19])[NH:10][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=32)[N:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[OH:3][CH2:4][C:6]1[CH:18]=[C:17]2[N:8]([C:9](=[O:19])[NH:10][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=32)[N:7]=1 |f:1.2|

Inputs

Step One
Name
5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester
Quantity
1.28 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN2C(NC=3C=CC=CC3C2=C1)=O
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant yellow solution is stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 17 hours
Duration
17 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
OCC1=NN2C(NC=3C=CC=CC3C2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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